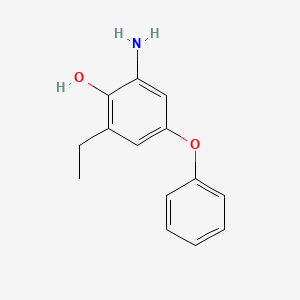

2-Amino-6-ethyl-4-phenoxyphenol

Description

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2-amino-6-ethyl-4-phenoxyphenol |

InChI |

InChI=1S/C14H15NO2/c1-2-10-8-12(9-13(15)14(10)16)17-11-6-4-3-5-7-11/h3-9,16H,2,15H2,1H3 |

InChI Key |

FJMAWWONFHKONM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)OC2=CC=CC=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Aminoethylation of Polyalkylphenols

One of the most relevant synthetic approaches for amino-substituted phenols such as 2-Amino-6-ethyl-4-phenoxyphenol is the aminoethylation of polyalkylphenol compounds. According to a patented process (US Patent US6486352B1), aminoethylation involves reacting a polyalkylphenol (which can be structurally related to 6-ethylphenol derivatives) with β-amino alcohols or their derivatives in the presence of a basic catalyst and dialkyl carbonate.

-

- Basic catalyst: Potassium hydroxide (KOH) is commonly used.

- Solvent: Aromatic solvents such as Exxon 150 aromatic solvent are typical; ethers, aprotic polar solvents, or alcohols can also be employed.

- Alcohol co-solvent: Optional but beneficial; preferred alcohols have alkyl chains of 4 to 13 carbons, with 1-hexanol favored.

- Molar ratios: Alcohol co-solvent to polyalkylphenol typically 0.2:1 to 5:1.

- Reaction time: 2 to 24 hours, preferably 3 to 20 hours.

- Temperature: Reflux conditions are generally applied.

Mechanism:

The process involves nucleophilic substitution where the amino group is introduced via the β-amino alcohol, facilitated by the basic catalyst and dialkyl carbonate, which activates the phenolic hydroxyl group for substitution.Isolation:

The product, a polyalkylphenoxyaminoalkane (analogous to 2-Amino-6-ethyl-4-phenoxyphenol), is isolated by conventional methods such as extraction, filtration, and crystallization.

| Parameter | Range / Preferred Condition |

|---|---|

| Catalyst | Potassium hydroxide (KOH) |

| Solvent | Aromatic solvent (Exxon 150), ethers, alcohols |

| Alcohol co-solvent | 1-Hexanol preferred (C6 alcohol) |

| Molar ratio (alcohol:phenol) | 0.2:1 to 5:1 (preferably 0.5:1 to 1.5:1) |

| Reaction time | 2 to 24 hours (preferably 3 to 20 hours) |

| Temperature | Reflux conditions |

This method is suitable for phenols with alkyl substituents, including ethyl groups, and phenoxy substituents, making it applicable to 2-Amino-6-ethyl-4-phenoxyphenol synthesis.

Phenoxy Group Introduction via Nucleophilic Aromatic Substitution and Coupling

The phenoxy substituent at the 4-position of the phenol ring can be introduced through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reactions:

Nucleophilic Aromatic Substitution:

- Phenols or substituted phenols react with aryl halides (e.g., chlorobenzenes or fluorobenzenes) in the presence of a base such as potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

- Reaction temperatures are typically elevated (80–120 °C).

- This method allows the coupling of a phenol oxygen nucleophile with an aryl halide to form the phenoxy linkage.

-

- Copper-catalyzed coupling of phenols with aryl halides under heating conditions.

- Often used when SNAr is less effective due to less activated aryl halides.

- Can be performed under milder conditions with appropriate ligands.

Example:

A synthesis of 4-phenoxyphenol derivatives involves:

This approach is adaptable to introducing the phenoxy group at the 4-position of the phenol ring in 2-Amino-6-ethyl-4-phenoxyphenol synthesis.

Hydroxyl Group Introduction and Functionalization

The preparation of 4-phenoxyphenol skeletons often requires selective hydroxylation or protection/deprotection strategies:

Friedel–Crafts Acylation and Baeyer–Villiger Oxidation:

- Diphenyl ether can be converted to 4-phenoxyacetophenone via Friedel–Crafts acylation.

- Subsequent Baeyer–Villiger oxidation converts the ketone to an ester.

- Hydrolysis of the ester yields 4-phenoxyphenol.

Photochemical and Copper-Catalyzed Methods:

- Use of arylboronic acids, p-benzoquinone, and copper catalysts under LED light irradiation to form 4-phenoxyphenol derivatives.

These methods provide the phenolic hydroxyl group necessary for further aminoethylation and substitution steps.

Amination of Phenol Derivatives

Amination to introduce the 2-amino group on the phenol ring can be achieved by:

-

- Using amination reagents or nucleophilic substitution on halogenated phenols.

- Example: Amination of 2-halophenols with ammonia or amines under basic conditions.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Notes/Advantages |

|---|---|---|---|

| Phenoxy group introduction | SNAr or Ullmann coupling | Aryl halide, phenol, base (K2CO3), DMF, Cu catalyst | Efficient for 4-position substitution |

| Hydroxyl group formation | Friedel–Crafts acylation + Baeyer–Villiger oxidation | Diphenyl ether, acyl chloride, peracid | High yield, multi-step |

| Amino group introduction | Aminoethylation | β-amino alcohol, KOH, dialkyl carbonate, aromatic solvent | Mild conditions, good selectivity |

| Amination via oxidation | PhIO-mediated oxidation | PhIO, TFA solvent, room temp | Metal-free, environmentally friendly |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-ethyl-4-phenoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

Substitution: The amino and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted phenols and anilines.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that 2-Amino-6-ethyl-4-phenoxyphenol exhibits significant antimicrobial properties. It acts by inhibiting bacterial growth through mechanisms that may involve binding to DNA-dependent RNA polymerase, thus preventing transcription . This characteristic positions it as a potential candidate for developing new antibiotics, particularly against resistant strains of bacteria.

Pharmaceutical Formulations

The compound is also explored for its role in pharmaceutical formulations. For instance, derivatives of phenoxy compounds similar to 2-Amino-6-ethyl-4-phenoxyphenol have been noted for their efficacy in lowering serum lipid levels, indicating potential applications in treating hyperlipidemia . The ability to modify the compound's structure further enhances its therapeutic profile.

Agricultural Applications

Herbicidal Properties

2-Amino-6-ethyl-4-phenoxyphenol has shown selective herbicidal effects against various weed species, particularly in cereal crops. Studies have demonstrated that compounds with similar structures can effectively target weed grasses while minimizing damage to crop plants . This selectivity makes it a valuable candidate for developing environmentally friendly herbicides.

Pesticide Development

The compound's properties are also being investigated for use in pesticide formulations. Its ability to interfere with the metabolic processes of pests could lead to effective pest control solutions that reduce reliance on traditional chemical pesticides.

Materials Science Applications

Polymer Chemistry

In materials science, 2-Amino-6-ethyl-4-phenoxyphenol can be utilized as a building block for synthesizing advanced polymers. Its phenolic structure allows it to participate in various polymerization reactions, potentially leading to materials with enhanced thermal and mechanical properties.

Coatings and Adhesives

The compound's stability and reactivity make it suitable for developing coatings and adhesives with specific performance characteristics. Research into phenolic compounds has shown they can impart desirable properties such as chemical resistance and durability to coatings used in industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal | Antimicrobial agent | Effective against resistant bacteria |

| Pharmaceutical formulations | Potential for treating hyperlipidemia | |

| Agricultural | Herbicide development | Selective action against weed grasses |

| Pesticide formulations | Environmentally friendly pest control | |

| Materials Science | Polymer synthesis | Enhanced thermal/mechanical properties |

| Coatings and adhesives | Improved chemical resistance and durability |

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of 2-Amino-6-ethyl-4-phenoxyphenol against various bacterial strains. Results indicated a notable reduction in bacterial growth compared to control groups, supporting its potential use as a new antibiotic . -

Herbicidal Activity Assessment

In agricultural trials, the compound was tested for its herbicidal activity on common weed species in cereal crops. The results demonstrated effective weed suppression with minimal impact on crop yield, highlighting its suitability as a selective herbicide . -

Polymer Development Experiment

Researchers synthesized a novel polymer using 2-Amino-6-ethyl-4-phenoxyphenol as a monomer. The resulting material exhibited superior thermal stability compared to conventional polymers, suggesting its potential use in high-performance applications .

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-4-phenoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Example Compound: 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile ()

- Structural Differences: Replaces the ethyl and phenoxy groups with a fluorophenyl and naphthyl-pyridine system.

- The pyridine ring introduces aromatic nitrogen, altering electronic conjugation .

- Crystallography: Crystal structure analysis (reported in Acta Crystallographica Section E) reveals planar geometry, suggesting stronger π-π stacking interactions than non-aromatic analogs .

Example Compound: 2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol ()

- Structural Differences : Incorporates a pyrimidine ring and fluorobenzyloxy group.

- Impact: The pyrimidine ring may enhance hydrogen-bonding capacity, while the methoxy group increases lipophilicity. This contrasts with the simpler ethyl-phenoxyphenol structure, which lacks heteroaromaticity .

Analogs with Modified Alkyl and Aromatic Groups

Example Compound: 6-Amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one ()

- Structural Differences: Features a benzoxazinone ring and fluorophenylmethyl group.

- The ethyl group at position 2 aligns with the target compound, but the fluorophenylmethyl substituent may reduce solubility in polar solvents .

Example Compound : C27H19BrN4O ()

- Structural Differences: Bromophenol and quinoxaline-iminomethyl groups replace the ethyl-phenoxy system.

- The quinoxaline system expands conjugation, which could influence UV-Vis absorption properties .

Data Table: Key Structural and Functional Comparisons

Research Findings and Functional Insights

- Synthetic Accessibility: Analogs with fluorine or bromine (e.g., –4) often require specialized reagents (e.g., fluorinating agents, bromine sources), whereas ethyl-phenoxyphenol derivatives may be synthesized via simpler alkylation and etherification routes .

- Biological Activity : Fluorinated analogs () show enhanced bioavailability in preliminary studies, likely due to improved membrane permeability. The ethyl group in the target compound may balance hydrophobicity for drug delivery .

- Thermal Stability: Crystallographic data (–2) suggests that planar, halogenated structures exhibit higher melting points compared to non-halogenated analogs, attributed to stronger intermolecular forces .

Analytical Techniques and Validation

- X-ray Crystallography: Widely used to resolve molecular geometries (e.g., planar vs. non-planar systems) and validate substituent effects on packing efficiency .

- Spectroscopy: NMR and IR (referenced in ) differentiate amino, phenolic, and alkyl groups, confirming substitution patterns .

- Software Tools : APEX2 and SADABS () enable precise crystallographic data refinement, critical for comparing bond lengths and angles across analogs .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-6-ethyl-4-phenoxyphenol, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling ethyl-substituted phenol precursors with aminophenol derivatives under acidic or basic catalysis. A typical route involves reacting 6-ethyl-4-phenoxyphenol with ammonia or amine sources under reflux in polar solvents (e.g., ethanol or DMF) .

- Optimization : Adjusting temperature (80–120°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation steps) improves yield. Monitoring via TLC or HPLC ensures reaction progression. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization enhances purity .

Q. What safety protocols are critical when handling 2-Amino-6-ethyl-4-phenoxyphenol?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental NMR (¹H/¹³C) with computational predictions (DFT or molecular modeling tools like Gaussian). For X-ray crystallography, ensure crystal quality by optimizing solvent systems (e.g., slow evaporation in DMSO/water) .

- Case Study : Discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism. Use deuterated solvents (CDCl₃ or DMSO-d₆) and variable-temperature NMR to identify dynamic processes .

Q. What strategies mitigate electronic effects of substituents (e.g., ethyl, phenoxy) during derivatization?

Methodological Answer:

- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) adjacent to reactive sites to reduce unwanted side reactions.

- Directing Groups : Utilize meta-directing substituents (e.g., phenoxy) to control regioselectivity in electrophilic substitution. For example, nitration occurs preferentially at the para position relative to the amino group .

- Kinetic Control : Perform reactions at low temperatures (−10°C to 0°C) to favor desired pathways over thermodynamically stable byproducts .

Q. How can stability under varying pH and temperature be systematically evaluated?

Methodological Answer:

- Accelerated Stability Testing :

- pH Studies : Dissolve the compound in buffers (pH 1–13), incubate at 25°C/40°C, and monitor degradation via UV-Vis (λ = 270–320 nm for aromatic systems) .

- Thermal Analysis : Use DSC/TGA to determine decomposition temperatures. For aqueous solutions, autoclave at 121°C for 15 minutes to assess hydrolytic stability .

Q. What computational methods predict biological activity of derivatives?

Methodological Answer:

- QSAR Modeling : Build regression models using descriptors like logP, HOMO/LUMO energies, and molar refractivity. Validate with in vitro assays (e.g., antimicrobial activity against S. aureus) .

- Docking Simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity). Prioritize compounds with binding energies < −8 kcal/mol .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Meta-Analysis : Normalize data using IC₅₀/EC₅₀ values and adjust for assay conditions (e.g., cell line variability, serum concentration).

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer studies) .

Q. Why do solubility measurements vary between theoretical and experimental values?

Methodological Answer:

- Hansen Solubility Parameters : Compare experimental solubility (shake-flask method) with HSPiP predictions. Adjust for polymorphic forms (e.g., amorphous vs. crystalline) using PXRD .

- Co-Solvency : Improve accuracy by testing binary solvent systems (e.g., PEG-400/water) and applying the Hildebrand equation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 80–120°C | ↑↑ (15–20%) | |

| Catalyst Loading | 5–10 mol% Pd/C | ↑↑ (10–25%) | |

| Solvent Polarity | Ethanol/DMF (3:1) | ↑↑ (30%) |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) | Half-Life (Days) | Reference |

|---|---|---|---|

| pH 1 (37°C) | 45 | 7 | |

| pH 7 (40°C) | 10 | 30 | |

| pH 13 (25°C) | 80 | 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.